
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Overview
Description
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an amine group and a 4-methoxybenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the 4-Methoxybenzyl Group: This step involves the protection of the hydroxyl group using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Alkyl halides, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Formation of 5-(2-((4-Hydroxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine.
Reduction: Formation of this compound with an additional amine group.
Substitution: Formation of various alkylated derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar in structure but lacks the pyrazole ring.
1H-Pyrazol-3-amine: Contains the pyrazole ring but lacks the 4-methoxybenzyl ether moiety.
5-(2-Hydroxyethyl)-1H-pyrazol-3-amine: Similar but with a hydroxyl group instead of the 4-methoxybenzyl ether.
Uniqueness
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the 4-methoxybenzyl ether moiety. This combination imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMVJNKNFHXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
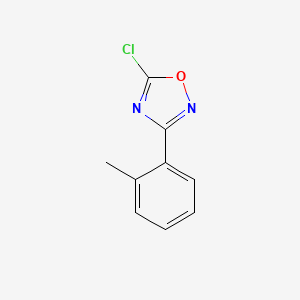
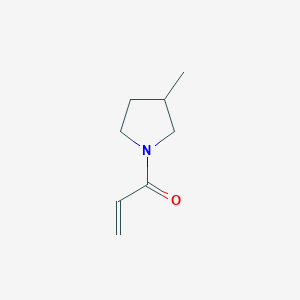

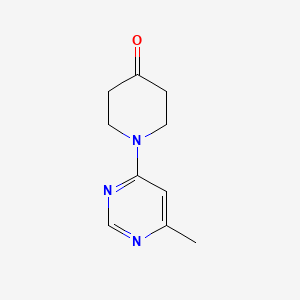

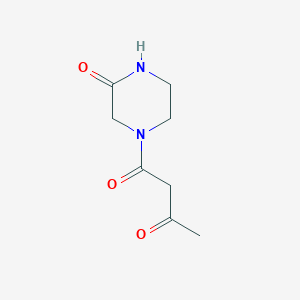
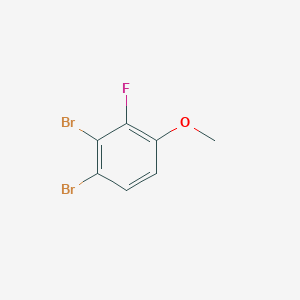
![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)
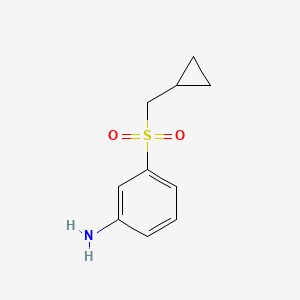
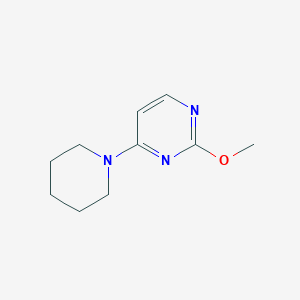

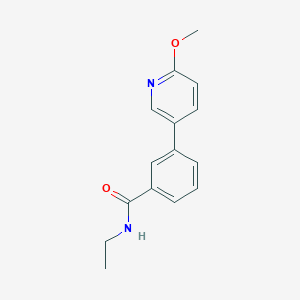
![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)
![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)
